Ethyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a heterocyclic compound that belongs to the class of tetrahydropyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or a Lewis acid like cerium ammonium nitrate. The reaction conditions often involve refluxing the mixture in ethanol for several hours to yield the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its dihydropyrimidine analogs.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino or ester positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidines, which can exhibit different biological activities depending on the nature of the substituents introduced.
Scientific Research Applications
Ethyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new drugs targeting various diseases.
Industry: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals
Mechanism of Action
The mechanism of action of ethyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exhibiting anticancer activity. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
Ethyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate is unique due to the presence of an amino group at the 2-position, which can significantly influence its biological activity and chemical reactivity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles .
Properties
Molecular Formula |
C8H15N3O2 |
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Molecular Weight |
185.22 g/mol |
IUPAC Name |
ethyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C8H15N3O2/c1-3-13-7(12)6-4-10-8(9)11-5(6)2/h5-6H,3-4H2,1-2H3,(H3,9,10,11) |
InChI Key |
NPKDRYXNPGYUDE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN=C(NC1C)N |
Origin of Product |
United States |
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